Tetrahydropalmatrubine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

32154-71-5 |

|---|---|

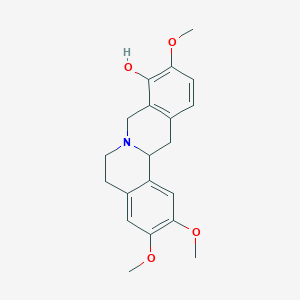

Molecular Formula |

C20H23NO4 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-ol |

InChI |

InChI=1S/C20H23NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,9-10,16,22H,6-8,11H2,1-3H3 |

InChI Key |

DKBYSDUFSXFXMP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Tetrahydropalmatrubine: Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropalmatrubine is a tetrahydroprotoberberine alkaloid and a metabolite of the well-researched compound, tetrahydropalmatine (THP). While much of the scientific focus has been on THP, this compound is emerging as a compound of interest with distinct pharmacological properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation, and an exploration of its known signaling pathways.

Natural Sources of this compound

This compound is primarily found in plant species belonging to the Papaveraceae and Menispermaceae families. It exists alongside a variety of other isoquinoline alkaloids, often as a minor constituent compared to its precursor, tetrahydropalmatine.

Key Plant Genera

The principal genera known to contain this compound are:

-

Corydalis : Various species of Corydalis are rich sources of protoberberine alkaloids. Corydalis yanhusuo is a well-documented source of THP and its metabolites, including this compound.[1] Another notable species is Corydalis decumbens, which has been specifically analyzed for its alkaloid content.

-

Stephania : This genus is another significant source of therapeutic alkaloids. Species such as Stephania rotunda are known to produce a diverse array of isoquinoline alkaloids, and while primarily studied for THP, they are also natural sources of this compound.[2][3]

Quantitative Data on this compound Content

Quantitative analysis of this compound in its natural sources is not as extensively documented as for major alkaloids like THP. The concentration of this compound can vary significantly based on the plant species, geographical origin, and time of harvest.

| Plant Species | Plant Part | Reported Alkaloid Content (General) | Notes on this compound | Reference |

| Corydalis yanhusuo | Rhizome | Total alkaloid content can be around 12.7 mg/g.[4][5] | This compound is present as a metabolite of tetrahydropalmatine. Specific quantitative data is limited. | [1] |

| Corydalis decumbens | Tuber | Contains a variety of alkaloids including tetrahydropalmatine and protopine. | HPLC-MS/MS methods have been developed for the quantification of major alkaloids, but specific concentrations of this compound are not consistently reported. | [6][7][8] |

| Stephania rotunda | Tuber | Contains l-tetrahydropalmatine as a major alkaloid. | This compound is expected to be present due to the metabolic conversion of THP. | [2][3] |

| Stephania kwangsiensis & Stephania yunnanensis | Tuber | Significant variations in the concentrations of different alkaloids have been observed among different genotypes. | While not specifically quantified for this compound, the presence of its precursor suggests its likely occurrence. | [9] |

Isolation and Purification of this compound

The isolation of this compound from plant material involves a multi-step process that leverages the chemical properties of alkaloids. As it is often present in a complex mixture of similar compounds, chromatographic techniques are essential for its purification.

General Experimental Workflow for Alkaloid Extraction and Isolation

The following diagram illustrates a typical workflow for the isolation of alkaloids from Corydalis or Stephania species.

Detailed Methodologies

2.2.1. Extraction of Total Alkaloids from Corydalis decumbens

This protocol is adapted from general alkaloid extraction methods for Corydalis species.[6][10]

-

Sample Preparation: Air-dry the tubers of Corydalis decumbens and grind them into a fine powder.

-

Extraction: Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature with continuous stirring for 24 hours. Repeat the extraction process three times.

-

Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.

-

Acid-Base Partitioning:

-

Dissolve the crude extract in a 2% HCl solution.

-

Wash the acidic solution with ethyl acetate to remove neutral and weakly basic compounds.

-

Adjust the pH of the aqueous layer to 9-10 with ammonia solution.

-

Extract the alkaline solution with chloroform or dichloromethane multiple times.

-

-

Crude Alkaloid Fraction: Combine the organic layers and evaporate the solvent to yield the crude alkaloid fraction.

2.2.2. Chromatographic Separation and Purification

The crude alkaloid extract is a complex mixture requiring further separation.

-

Column Chromatography:

-

Subject the crude alkaloid fraction to column chromatography on a silica gel column.

-

Elute with a gradient of chloroform-methanol or a similar solvent system, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable developing solvent and visualizing with Dragendorff's reagent.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): [11][12]

-

Pool the fractions containing the target compound (as indicated by TLC or analytical HPLC).

-

Further purify the enriched fraction using preparative HPLC on a C18 column.

-

A typical mobile phase would be a gradient of acetonitrile and water containing a modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated by spectroscopic methods (MS, NMR).

-

Signaling Pathways and Mechanism of Action

While the pharmacology of tetrahydropalmatine (THP) is well-studied, research specifically on this compound is still emerging. The available evidence suggests that it may have distinct mechanisms of action, particularly in the context of inflammation.

Anti-Inflammatory Signaling Pathway

Recent studies have elucidated a specific anti-inflammatory pathway for this compound, particularly in the context of rheumatoid arthritis. The mechanism involves the modulation of macrophage activity.

Key Findings:

-

This compound has been shown to inhibit inflammation in macrophages.

-

The primary molecular target identified is Fos-related antigen 2 (Fosl2) .

-

By targeting Fosl2, this compound promotes its translocation to the nucleus.

-

In the nucleus, Fosl2 interacts with c-Jun , a component of the AP-1 transcription factor complex.

-

This interaction is thought to modulate the transcription of inflammatory genes.

The following diagram illustrates the proposed anti-inflammatory signaling pathway of this compound.

Comparison with Tetrahydropalmatine (THP) Signaling

It is crucial to distinguish the known signaling of THP from that of this compound, as they are not necessarily identical.

Tetrahydropalmatine (THP) primarily acts on:

-

Dopamine Receptors: It is a well-established antagonist of both D1 and D2 dopamine receptors.[1][13][14][15][16] This action is central to its sedative and anxiolytic effects.

-

Serotonin and Adrenergic Systems: THP also interacts with serotonergic and noradrenergic receptors, contributing to its complex pharmacological profile.[1][13]

-

Anti-inflammatory Pathways: THP has also been shown to exert anti-inflammatory effects through various pathways, including the inhibition of NF-κB and MAPK signaling.

The distinct targeting of Fosl2 by this compound suggests a potentially more specific anti-inflammatory mechanism compared to the broader receptor activity of THP. Further research is needed to determine if this compound also shares the dopamine and serotonin receptor activities of its parent compound.

Future Directions

The study of this compound is a promising area for drug discovery and development. Key areas for future research include:

-

Quantitative Analysis: Development and validation of sensitive analytical methods to accurately quantify this compound in various plant sources.

-

Pharmacological Profiling: Comprehensive studies to elucidate the full spectrum of its pharmacological activities, including its effects on the central nervous system and other potential therapeutic targets.

-

Mechanism of Action: Further investigation into its molecular mechanisms, including its interaction with other cellular signaling pathways beyond inflammation.

-

In Vivo Studies: Preclinical and clinical studies to evaluate the efficacy and safety of this compound for specific therapeutic indications.

Conclusion

This compound, a metabolite of tetrahydropalmatine found in Corydalis and Stephania species, is an emerging alkaloid with demonstrated anti-inflammatory properties mediated through the targeting of Fosl2. While its isolation and quantification present challenges due to its co-occurrence with other structurally similar alkaloids, the development of advanced chromatographic and mass spectrometric techniques will facilitate its further investigation. The distinct signaling pathway of this compound highlights its potential as a lead compound for the development of novel therapeutics, warranting further in-depth research to fully characterize its pharmacological profile and therapeutic potential.

References

- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. Tubers Using Eco-Friendly Solvent Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. [Simultaneous determination of four alkaloids in Corydalis decumbens (Thunb.) Pers. by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid quantification of four major bioactive alkaloids in Corydalis decumbens (Thunb.) Pers. by pressurised liquid extraction combined with liquid chromatography-triple quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive Analysis of Corydalis decumbens From Different Regions Using UHPLC-HRMS and Chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. researchgate.net [researchgate.net]

- 12. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 13. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]

- 14. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrahydropalmatrubine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropalmatrubine is a tetrahydroprotoberberine alkaloid and a primary active metabolite of Tetrahydropalmatine (THP), a compound extracted from various plants of the Corydalis and Stephania genera.[1] While THP has been extensively studied for its analgesic, anti-inflammatory, and neuroprotective effects, research into the specific properties and activities of its metabolites, such as this compound, is emerging.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a review of its known and potential signaling pathways.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this compound are summarized below. It is important to note that experimental data for some properties of this compound are limited. In such cases, data for the parent compound, L-Tetrahydropalmatine, are provided for reference, or predicted values are indicated.

Table 1: Physical Properties of this compound and L-Tetrahydropalmatine

| Property | This compound | L-Tetrahydropalmatine (Parent Compound) |

| Molecular Formula | C20H23NO4 | C21H25NO4 |

| Molecular Weight | 341.41 g/mol | 355.43 g/mol |

| Melting Point | Data not available | 155 °C[3] |

| Boiling Point | Data not available | 482.9 ± 45.0 °C (Predicted)[3] |

| Density | Data not available | 1.23 ± 0.1 g/cm³ (Predicted)[3] |

| Appearance | Data not available | White to Pale Yellow Solid[3] |

Table 2: Chemical Properties of this compound and L-Tetrahydropalmatine

| Property | This compound | L-Tetrahydropalmatine (Parent Compound) |

| pKa (Acidic) | 9.23 (Predicted) | Data not available |

| pKa (Basic) | 6.28 (Predicted) | 6.53 ± 0.20 (Predicted)[3] |

| Solubility | Data not available | Soluble in DMSO (~30 mg/mL), DMF (~30 mg/mL), Ethanol (~1 mg/mL); Sparingly soluble in aqueous buffers.[4] Soluble in chloroform and methanol (heated, sonicated).[3] |

| UV-Vis (λmax) | Data not available | 282 nm[4] |

Experimental Protocols

Detailed experimental protocols for the analysis of Tetrahydropalmatine and its metabolites, including this compound, are crucial for research and development. The following sections outline methodologies commonly employed.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Quantification in Biological Samples

This method is widely used for the sensitive and specific quantification of Tetrahydropalmatine and its metabolites in plasma and tissue samples.

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard solution.

-

Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

-

Vortex the mixture and centrifuge to separate the layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 30 °C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Tetrahydropalmatine, this compound, and the internal standard.

-

Isolation and Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining pure this compound for further studies, preparative HPLC is a suitable method.

-

Initial Extraction:

-

Extract the plant material (e.g., Corydalis tubers) or biological sample with a suitable solvent such as methanol or ethanol.

-

Concentrate the extract under reduced pressure.

-

Perform a preliminary fractionation using techniques like solid-phase extraction (SPE) to enrich the alkaloid fraction.

-

-

Preparative HPLC Conditions:

-

Column: A larger-scale C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., around 280 nm, based on the parent compound's λmax).

-

Fraction Collection: Collect fractions corresponding to the peak of interest.

-

Post-Purification: Evaporate the solvent from the collected fractions and confirm the purity of the isolated compound using analytical HPLC and mass spectrometry.

-

Signaling Pathways

While the specific signaling pathways of this compound are still under active investigation, recent evidence points to its role in modulating inflammatory responses. Furthermore, as a major metabolite of Tetrahydropalmatine, it is plausible that it shares some of the pharmacological targets of its parent compound.

This compound and Macrophage Inflammation

A recent study has identified a direct target of this compound in the context of rheumatoid arthritis. It has been shown to inhibit macrophage inflammation by targeting FOS-like antigen 2 (Fosl2), a component of the AP-1 transcription factor complex.[2] By promoting the nuclear translocation of Fosl2 and its interaction with c-Jun, this compound can inhibit the transcription of pro-inflammatory genes.[2]

Figure 1. this compound's inhibition of macrophage inflammation via Fosl2.

Potential Signaling Pathways Inherited from Tetrahydropalmatine

Tetrahydropalmatine is known to interact with several key signaling pathways, and it is hypothesized that this compound may exhibit similar activities.

-

Dopamine Receptor Antagonism: THP is a known antagonist of dopamine D1 and D2 receptors.[4][5] This action is central to its sedative and analgesic effects. Molecular docking studies suggest that THP has a strong affinity for the dopamine D2 receptor.[6]

Figure 2. Antagonism of dopamine receptors by Tetrahydropalmatine.

-

Anti-Inflammatory Signaling: THP has been shown to exert anti-inflammatory effects through the modulation of several pathways, including the PI3K/Akt/GSK3β axis and the inhibition of the TLR4/NF-κB pathway.[7] These actions lead to a reduction in the production of pro-inflammatory cytokines.

Figure 3. Anti-inflammatory signaling pathways of Tetrahydropalmatine.

Conclusion

This compound, as a key metabolite of Tetrahydropalmatine, is an emerging compound of interest for its potential pharmacological activities. While a complete physicochemical profile is still under investigation, current data and the known properties of its parent compound provide a strong foundation for further research. The recent discovery of its specific interaction with the Fosl2 signaling pathway in macrophages highlights its potential as a targeted anti-inflammatory agent. Future studies should focus on elucidating the complete physical and chemical properties of this compound, refining isolation and analytical protocols, and further exploring its unique and shared signaling pathways to fully understand its therapeutic potential.

References

- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FOSL2 positively regulates TGF-β1 signalling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrahydropalmatine ameliorates peripheral nerve regeneration by enhancing macrophage anti-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of tetrahydropalmatine and protopine regulate the expression of dopamine receptor D2 to alleviate migraine from Yuanhu Zhitong formula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]

In Vivo Transformation of Tetrahydropalmatine to Tetrahydropalmatrubine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo metabolic conversion of Tetrahydropalmatine (THP) to its metabolite, Tetrahydropalmatrubine. The document outlines the metabolic pathways, enzymatic drivers, and detailed experimental protocols for studying this biotransformation. Quantitative data from relevant studies are presented for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Introduction

Tetrahydropalmatine (THP) is a protoberberine isoquinoline alkaloid found in various medicinal plants, notably in the genus Corydalis. It is recognized for its wide range of pharmacological activities. The in vivo metabolism of THP is a critical aspect of its pharmacokinetic profile, influencing its efficacy and duration of action. One of the key metabolic pathways is demethylation, which leads to the formation of several metabolites, including this compound.[1][2] This process is primarily mediated by the Cytochrome P450 (CYP) enzyme system in the liver.[1] Understanding the dynamics of this conversion is essential for the development of THP-based therapeutics.

Metabolic Pathway of Tetrahydropalmatine Demethylation

The primary metabolic transformation of Tetrahydropalmatine in vivo involves demethylation at four possible positions (C-2, C-3, C-9, and C-10), leading to four monodesmethyl metabolites: L-isocorypalmine, L-corypalmine, L-corydalmine, and L-tetrahydropalmatrubine.[1][2] The formation of this compound specifically occurs through O-demethylation at the C-10 position of the THP molecule.

This metabolic process is predominantly catalyzed by Cytochrome P450 enzymes. In rats, the key isoforms involved are CYP3A1/2 and CYP1A2.[1] In humans, the corresponding enzymes are CYP3A4/5 and CYP1A2.[1]

Below is a diagram illustrating the metabolic conversion of Tetrahydropalmatine to its monodemethylated metabolites, including this compound.

Quantitative Data

While this compound is a known metabolite of Tetrahydropalmatine, the available scientific literature extensively quantifies the parent compound and other major metabolites, L-isocorypalmine (L-ICP) and L-corydalmine (L-CD), in rat plasma.[2] One study noted that L-corypalmine and L-tetrahydropalmatrubine were not detected in rat plasma under their specific experimental conditions.[2] The following tables summarize the pharmacokinetic parameters for L-THP, L-ICP, and L-CD in rats after a single oral administration of 15 mg/kg L-THP.

Table 1: Pharmacokinetic Parameters of L-Tetrahydropalmatine and its Major Metabolites in Rat Plasma [2]

| Compound | Cmax (μg/L) | Tmax (h) | AUC(0-t) (μg·h/L) | t½ (h) |

| L-THP | 1217.19 ± 734.58 | 0.44 ± 0.08 | 4119.09 ± 3598.68 | 4.49 ± 0.83 |

| L-ICP | 148.79 ± 51.40 | 0.56 ± 0.16 | 722.52 ± 406.61 | 6.27 ± 2.14 |

| L-CD | 386.40 ± 170.78 | 0.58 ± 0.13 | 1807.73 ± 1118.53 | 3.66 ± 0.40 |

Data are presented as mean ± standard deviation (n=6).

Table 2: Validation Parameters for the Quantification of L-THP and its Metabolites in Rat Plasma [2]

| Compound | Linear Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) |

| L-THP | 4.00–2,500 | 4.00 | 88.9 - 95.8 |

| L-ICP | 0.400–250 | 0.400 | 88.9 - 98.7 |

| L-CD | 1.00–625 | 1.00 | 95.0 - 99.4 |

Experimental Protocols

This section details a representative in vivo protocol for studying the formation of Tetrahydropalmatine metabolites in a rat model.

In Vivo Pharmacokinetic Study in Rats[2]

Objective: To determine the plasma concentrations of L-Tetrahydropalmatine and its metabolites over time following oral administration.

Animals: Male Sprague-Dawley rats.

Drug Administration:

-

Fast the rats for 12 hours with free access to water prior to the experiment.

-

Administer a single dose of 15 mg/kg L-Tetrahydropalmatine orally via gavage.

Sample Collection:

-

Collect blood samples (approximately 0.3 mL) into heparinized centrifuge tubes via the postorbital venous plexus at the following time points: 0 (pre-dose), 0.083, 0.167, 0.333, 0.5, 0.75, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

-

Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.

-

Store the collected plasma samples at -80°C until analysis.

The following diagram illustrates the workflow of the in vivo experimental protocol.

Analytical Methodology: UHPLC-MS/MS[2]

Objective: To simultaneously quantify L-Tetrahydropalmatine and its metabolites in rat plasma.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem Mass Spectrometer (MS/MS).

Chromatographic Conditions:

-

Column: Bonshell ASB C18 column (2.1 mm × 100 mm; 2.7 μm).

-

Mobile Phase: Acetonitrile and formic acid in water in a gradient mode.

-

Flow Rate: 0.2 mL/min.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

Sample Preparation:

-

Thaw the plasma samples at room temperature.

-

Perform a liquid-liquid extraction to isolate the analytes from the plasma matrix.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase for injection into the UHPLC-MS/MS system.

Conclusion

The in vivo formation of this compound from Tetrahydropalmatine is a key metabolic event driven by CYP450 enzymes. While the qualitative aspects of this conversion are established, further research is required to quantify the in vivo plasma concentrations and determine the full pharmacokinetic profile of this compound. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, which are crucial for a comprehensive understanding of Tetrahydropalmatine's disposition in biological systems and for the advancement of its therapeutic applications.

References

- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Tetrahydropalmatine and its Metabolite Tetrahydropalmatrubine: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the pharmacological profile of levo-tetrahydropalmatine (l-THP), an isoquinoline alkaloid with a significant history in traditional Chinese medicine and growing interest in modern pharmacology. It is crucial to note that the primary focus of this document is l-THP, as its metabolite, l-tetrahydropalmatrubine, is a product of l-THP's biotransformation and has not been extensively studied as an independent pharmacological agent.[1] The available scientific literature predominantly investigates the parent compound, l-THP, which is also known by the name Rotundine.[2][3] This guide will detail the mechanism of action, receptor binding affinities, pharmacokinetic properties, and pharmacodynamic effects of l-THP, supported by experimental methodologies and visual representations of key pathways.

Mechanism of Action

Levo-tetrahydropalmatine exhibits a multi-target pharmacological profile, primarily exerting its effects through the modulation of several key neurotransmitter systems in the central nervous system. Its primary mechanism involves the antagonism of dopamine receptors, though it also interacts with serotonergic, adrenergic, and GABAergic systems.[2][3][4]

Dopaminergic System

L-THP acts as an antagonist at dopamine D1 and D2 receptors.[2] It also demonstrates activity at the D3 receptor.[3] The blockade of postsynaptic dopamine receptors is a key contributor to its sedative and anxiolytic effects.[2][4] By inhibiting these receptors, l-THP can reduce dopaminergic activity, which is often associated with reward and motivation, making it a compound of interest for addiction treatment.[4] Interestingly, the blockade of presynaptic autoreceptors by l-THP can lead to an increase in dopamine release.[2] The lower affinity of l-THP for D2 receptors may provide a degree of autoreceptor selectivity.[2]

Other Neurotransmitter Systems

Beyond the dopaminergic system, l-THP's effects are broadened by its interaction with other receptors:

-

Serotonergic System: L-THP displays significant binding to 5-HT1A receptors.[2]

-

Adrenergic System: It functions as an antagonist at alpha-1 adrenergic receptors and also binds to alpha-2 adrenergic receptors.[2]

-

GABAergic System: L-THP positively and allosterically modulates GABA-A receptors, which contributes to its sedative and hypnotic properties.[2]

The complex interplay of these receptor interactions underpins the diverse pharmacological effects of l-THP.

Figure 1: Overview of l-Tetrahydropalmatine's multi-target mechanism of action.

Quantitative Pharmacological Data

The affinity of l-THP for various receptors has been quantified through in vitro binding assays. The following tables summarize the key receptor binding affinities and pharmacokinetic parameters.

Table 1: Receptor Binding Affinities of l-Tetrahydropalmatine

| Receptor | Ki (nM) | Reference |

| Dopamine D1 | ~124 | [2] |

| Dopamine D2 | ~388 | [2] |

| Serotonin 5-HT1A | ~340 | [2] |

Table 2: Pharmacokinetic Parameters of l-Tetrahydropalmatine

| Species | Dose | Tmax (h) | t1/2 (h) | Cmax (µg/mL) | AUC (µg·h/mL) | Reference |

| Rat | 20 mg/kg (oral) | - | - | - | 6.95 ± 0.98 | [5] |

| Rat | 40 mg/kg (oral) | - | - | - | 9.91 ± 1.11 | [5] |

| Rat | 80 mg/kg (oral) | - | - | - | 19.19 ± 3.35 | [5] |

| Human | 60 mg (oral) | - | 11.42 ± 2.43 | - | - | [6] |

Pharmacokinetics and Metabolism

Absorption, Distribution, and Excretion

Pharmacokinetic studies have shown that l-THP is absorbed after oral administration, although its bioavailability can be low due to inadequate absorption in the intestine and rapid clearance.[1] In humans, after oral administration of a 60 mg dose, l-THP is absorbed relatively quickly and is eliminated slowly with a half-life of approximately 11.42 hours.[6]

Metabolism

The biotransformation of l-THP primarily involves monohydroxylation, demethylation, glucuronidation, and sulfonation of the demethylated metabolites.[1] One of the key metabolic pathways is demethylation, which leads to the formation of several metabolites, including l-tetrahydropalmatrubine .[1] Other monodesmethyl metabolites include l-isocorypalmine and l-corydalmine.[1] The primary routes of clearance for l-THP and its metabolites in humans are through multiple demethylations, coupling with glucuronic acid and sulfate, and subsequent renal excretion.[1]

Figure 2: Metabolic pathways of l-Tetrahydropalmatine leading to l-Tetrahydropalmatrubine.

Pharmacodynamic Effects

L-THP exhibits a wide range of pharmacodynamic effects, which are a consequence of its complex mechanism of action.

-

Analgesic Effects: L-THP has demonstrated significant analgesic properties in various animal models of pain, including inflammatory and neuropathic pain.[7][8] Its analgesic effects are mediated, at least in part, by its interaction with dopamine D1 and D2 receptors.[9]

-

Sedative and Hypnotic Effects: The compound is widely used for its sedative and hypnotic properties, which are attributed to its ability to block dopaminergic neurons and modulate GABA-A receptors.[2]

-

Anti-Addictive Properties: L-THP has shown potential in the treatment of addiction to substances like cocaine and opioids.[2][3] This is linked to its antagonism of dopamine receptors, which can blunt the rewarding effects of addictive drugs.[3]

-

Anti-Inflammatory Effects: Research indicates that l-THP possesses anti-inflammatory properties.[10]

-

Neuroprotective Effects: The compound has also been investigated for its neuroprotective capabilities.[10]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of l-THP's pharmacological profile.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of l-THP for specific neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., dopamine D1 or D2 receptors from CHO or HEK293 cells) are prepared through homogenization and centrifugation.[11]

-

Assay Setup: The assay is typically conducted in a 96-well plate format. Each well contains the cell membrane preparation, a specific concentration of a radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (l-THP).[11]

-

Incubation: The plates are incubated to allow the binding of the radioligand and the competitor (l-THP) to the receptors to reach equilibrium.[12]

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.[11][12]

-

Radioactivity Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.[11]

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of l-THP that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[11]

High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis

Objective: To quantify the concentration of l-THP in biological samples (e.g., plasma) over time.

Methodology:

-

Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction or protein precipitation to isolate the analyte of interest (l-THP).[5] An internal standard is added for quantification.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).[5][6]

-

Mobile Phase: A mobile phase, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer, is used to elute the compound from the column.[5][6] The specific composition of the mobile phase is optimized to achieve good separation of l-THP from other components in the sample.

-

Detection: The concentration of l-THP is measured as it elutes from the column using a detector, most commonly a UV detector set at a specific wavelength (e.g., 280 nm or 281 nm).[5][6]

-

Quantification: A calibration curve is generated using known concentrations of l-THP to quantify the amount of the drug in the unknown samples.

-

Pharmacokinetic Analysis: The concentration-time data are then used to calculate key pharmacokinetic parameters such as Tmax, Cmax, t1/2, and AUC.[6]

Figure 3: Experimental workflow for a pharmacokinetic study of l-THP in rats.

In Vivo Models for Analgesia

Objective: To evaluate the analgesic effects of l-THP in animal models of pain.

Methodology:

-

Inflammatory Pain Model: Inflammatory pain can be induced by injecting a substance like Complete Freund's Adjuvant (CFA) into the paw of a rodent.[8] This leads to a localized inflammatory response and hypersensitivity to thermal and mechanical stimuli.

-

Neuropathic Pain Model: Neuropathic pain models often involve surgical procedures such as partial sciatic nerve ligation.[9] This mimics the nerve damage that can lead to chronic pain in humans.

-

Behavioral Testing: The analgesic effects of l-THP are assessed by measuring the animal's response to noxious stimuli. Common tests include:

-

Hot Plate Test: Measures the latency of the animal to react to a heated surface.

-

Von Frey Test: Uses filaments of varying stiffness to determine the mechanical withdrawal threshold of the paw.

-

-

Drug Administration: L-THP is typically administered intraperitoneally or orally before the behavioral testing.[8]

-

Data Analysis: The results are analyzed to determine if l-THP treatment significantly reduces the pain behaviors compared to a vehicle control group.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of l-THP on cultured cells.

Methodology:

-

Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.[13][14]

-

Compound Treatment: The cells are then treated with various concentrations of l-THP for a specified period.

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[4][15]

-

Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.[4][15]

-

Solubilization: A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals, resulting in a purple-colored solution.[13][14]

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.[13]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are used to determine the concentration of l-THP that causes a 50% reduction in cell viability (IC50).

Conclusion

Levo-tetrahydropalmatine is a pharmacologically active alkaloid with a complex mechanism of action that involves multiple neurotransmitter systems. Its ability to antagonize dopamine receptors, along with its interactions with serotonergic, adrenergic, and GABAergic pathways, underpins its diverse therapeutic effects, including analgesia, sedation, and anti-addictive properties. While l-tetrahydropalmatrubine is a known metabolite of l-THP, there is a notable lack of research on its specific pharmacological profile. Future studies are warranted to elucidate the individual contributions of l-tetrahydropalmatrubine and other metabolites to the overall pharmacological and toxicological profile of l-tetrahydropalmatine. This would provide a more complete understanding of its in vivo activity and could inform the development of new therapeutics.

References

- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]

- 3. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. academicjournals.org [academicjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. a-comprehensive-review-on-the-chemical-properties-plant-sources-pharmacological-activities-pharmacokinetic-and-toxicological-characteristics-of-tetrahydropalmatine - Ask this paper | Bohrium [bohrium.com]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Cell Counting & Health Analysis [sigmaaldrich.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Core Mechanism of Tetrahydropalmatrubine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropalmatrubine (THP), an active alkaloid isolated from the Corydalis and Stephania genera, has a long history of use in traditional medicine for its analgesic and sedative properties. In recent years, its complex pharmacology has garnered significant interest within the scientific community for its potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the primary mechanism of action of THP, focusing on its interactions with key neurotransmitter systems. We present a consolidation of quantitative binding data, detailed experimental methodologies, and a visual representation of the involved signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Primary Mechanism of Action: A Multi-Targeted Approach

The primary mechanism of action of this compound is characterized by its broad-spectrum antagonism of dopamine receptors, with notable interactions at serotonin and adrenergic receptors. This multi-targeted profile is believed to be central to its diverse pharmacological effects.

Dopaminergic System Modulation

The most well-documented action of THP is its antagonism of dopamine receptors. It exhibits a notable affinity for both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families.

Dopamine D1 and D2 Receptor Antagonism: THP acts as a direct antagonist at both dopamine D1 and D2 receptors.[1] While some studies have suggested a partial agonist activity at the D1 receptor, the predominant evidence points towards antagonism.[2] The blockade of D2 receptors, which are coupled to Gi/o proteins, leads to a disinhibition of adenylyl cyclase.[3] This, in turn, increases intracellular levels of cyclic adenosine monophosphate (cAMP) and activates protein kinase A (PKA) signaling pathways.[4] This effect on the D2 receptor is a key contributor to its pharmacological profile. In vivo studies have confirmed that THP acts as a dopaminergic antagonist, blocking both postsynaptic and presynaptic dopamine receptors.[5][6]

Dopamine D3 Receptor Interaction: THP also demonstrates high-affinity binding to the dopamine D3 receptor, where it is suggested to function as an antagonist.[7]

Serotonergic and Adrenergic System Interactions

Beyond the dopaminergic system, THP interacts with several serotonin and adrenergic receptors, contributing to its complex pharmacological profile.

Serotonin Receptor Binding: THP exhibits significant binding affinity for multiple serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT1D, 5-HT4, and 5-HT7.[1][3] The functional consequences of these interactions are still under investigation but are thought to contribute to the modulation of downstream signaling cascades.

Adrenergic Receptor Binding: High-affinity binding of THP has been observed at α1A- and α2A-adrenergic receptors.[1][3] Its activity at these receptors likely contributes to its overall physiological effects.

Quantitative Binding Affinity Data

The following table summarizes the available quantitative data on the binding affinity of l-Tetrahydropalmatine (the levorotatory isomer of THP) to various neurotransmitter receptors.

| Receptor Family | Receptor Subtype | Quantitative Data | Data Type | Reference |

| Dopamine | D1 | Kᵢ = 124 nM | Binding Affinity | [3] |

| D2 | Kᵢ = 388 nM | Binding Affinity | [3] | |

| D3 | >50% inhibition @ 10 µM | Radioligand Binding | [1][3] | |

| Serotonin | 5-HT1A | >50% inhibition @ 10 µM | Radioligand Binding | [1][3] |

| 5-HT1D | >50% inhibition @ 10 µM | Radioligand Binding | [1][3] | |

| 5-HT4 | >50% inhibition @ 10 µM | Radioligand Binding | [1][3] | |

| 5-HT7 | >50% inhibition @ 10 µM | Radioligand Binding | [1][3] | |

| Adrenergic | α1A | >50% inhibition @ 10 µM | Radioligand Binding | [1][3] |

| α2A | >50% inhibition @ 10 µM | Radioligand Binding | [1][3] |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity of this compound to its target receptors.

1. Membrane Preparation:

-

Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Membrane preparation (containing a specific amount of protein).

-

A fixed concentration of a specific radioligand for the target receptor.

-

Varying concentrations of unlabeled this compound (competitor).

-

-

Non-specific binding is determined in parallel wells containing the membrane preparation, radioligand, and a high concentration of a known, unlabeled ligand for the target receptor.

-

Total binding is determined in wells with only the membrane preparation and radioligand.

3. Incubation and Filtration:

-

The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

The binding reaction is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

4. Data Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of THP that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Kᵢ) is then calculated from the IC50 value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This protocol describes a method to assess the functional antagonism of this compound at the dopamine D2 receptor by measuring its effect on cAMP levels.

1. Cell Culture:

-

A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) is cultured in appropriate media.

2. Assay Procedure:

-

Cells are seeded into a 96-well plate and allowed to adhere.

-

The culture medium is replaced with an assay buffer (e.g., HBSS with 20 mM HEPES).

-

Cells are pre-incubated with varying concentrations of this compound.

-

The cells are then stimulated with a known D2 receptor agonist (e.g., quinpirole) in the presence of forskolin (an adenylyl cyclase activator) to induce cAMP production.

3. cAMP Measurement:

-

After a defined incubation period, the reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

4. Data Analysis:

-

The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is determined.

-

The IC50 value, representing the concentration of THP that produces 50% of its maximal effect, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflow

Dopamine D2 Receptor Antagonism and cAMP Signaling Pathway

References

- 1. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetrahydropalmatrubine: A Comprehensive Technical Guide to its Therapeutic Potential

An In-depth Review for Researchers and Drug Development Professionals

Introduction

Tetrahydropalmatrubine (THP), a prominent isoquinoline alkaloid derived from the tubers of Corydalis and other plants of the Papaveraceae family, has garnered significant attention within the scientific community for its diverse pharmacological activities. Traditionally used in Chinese medicine for its analgesic and sedative properties, modern research has unveiled a broader therapeutic potential for THP, spanning a range of neurological and inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of THP's mechanisms of action, supported by quantitative data from preclinical and in vitro studies, detailed experimental protocols for its evaluation, and visual representations of its engagement with key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic promise of this multifaceted natural compound.

Quantitative Pharmacological Data

The therapeutic effects of this compound are underpinned by its interactions with various molecular targets. The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a comparative overview of its potency and efficacy across different biological systems.

Table 1: Receptor Binding Affinities of l-Tetrahydropalmatrubine (l-THP)

| Receptor Target | Ligand | Ki (nM) | Species/System | Reference |

| Dopamine D1 | [3H]SCH23390 | 124 | Human recombinant | [1] |

| Dopamine D2 | [3H]Spiperone | 388 | Human recombinant | [1] |

| Dopamine D3 | - | Significant Binding (>50% inhibition at 10 µM) | Human recombinant | [2] |

| Serotonin 5-HT1A | [3H]8-OH-DPAT | 340 | Human recombinant | [1] |

| α1A-Adrenergic | - | Significant Binding (>50% inhibition at 10 µM) | Human recombinant | [2] |

| α2A-Adrenergic | - | Significant Binding (>50% inhibition at 10 µM) | Human recombinant | [2] |

Table 2: In Vivo Efficacy of l-Tetrahydropalmatrubine in Preclinical Models

| Therapeutic Area | Animal Model | Dosing (mg/kg, i.p.) | Key Quantitative Outcome | Reference |

| Neuropathic Pain | Partial Sciatic Nerve Ligation (Mouse) | 5 | 134.4% increase in mechanical threshold | [3] |

| 10 | 174.8% increase in mechanical threshold; 69.2% increase in thermal latency | [3] | ||

| Inflammatory Pain | Complete Freund's Adjuvant (Mouse) | 1-4 | Dose-dependent antihyperalgesic effect | [4] |

| Addiction (Cocaine) | Cocaine Self-Administration (Rat) | 1.875, 3.75, 7.5 | Significant reduction in breaking points (Progressive Ratio) | [5] |

| Cocaine Self-Administration (Rat) | 1, 3, 10 | Increased cocaine self-administration (Fixed Ratio) | [6] | |

| 20 | Inhibited cocaine self-administration (Fixed Ratio) | [6] | ||

| Addiction (Opioids) | Morphine Withdrawal-Induced Hyperalgesia (Rat) | 5, 7.5 | Significant attenuation of hyperalgesia | [7] |

| Oxycodone-Induced Conditioned Place Preference (Rat) | 6.25-18.50 | Partial abolishment of CPP development | [8] | |

| Addiction (Nicotine) | Nicotine-Induced Conditioned Place Preference (Mouse) | 1-10 | Dose-dependent attenuation of CPP | [9] |

| Addiction (Alcohol) | Two-Bottle Choice Drinking (Mouse) | 10 | Significant reduction in ethanol consumption and preference | [10] |

| Neuroprotection | Middle Cerebral Artery Occlusion (Rat) | 12.5, 25, 50 | Dose-dependent reduction in infarct volume and cerebral edema | [6] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of this compound's therapeutic potential.

Dopamine Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of THP for dopamine D1 and D2 receptors.

-

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human dopamine D1 or D2 receptors.

-

Radioligand: [3H]SCH23390 for D1 receptors; [3H]Spiperone for D2 receptors.

-

Test Compound: l-Tetrahydropalmatrubine (serial dilutions).

-

Non-specific Agent: 1 µM Flupenthixol for D1; 10 µM Sulpiride for D2.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

96-well microplates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of l-THP in assay buffer.

-

In a 96-well plate, set up triplicate wells for total binding (assay buffer, radioligand, cell membranes), non-specific binding (non-specific agent, radioligand, cell membranes), and competitive binding (l-THP dilutions, radioligand, cell membranes).

-

Add cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the average counts per minute (CPM) of non-specific binding wells from the average CPM of all other wells.

-

Plot the percentage of specific binding against the log concentration of l-THP.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conditioned Place Preference (CPP) Test

The CPP paradigm is used to assess the rewarding or aversive properties of a drug, providing insight into its potential for abuse or as a treatment for addiction.[11][12][13][14]

-

Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

-

Animals: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.

-

Procedure:

-

Habituation (Day 1): Allow the animals to freely explore all compartments of the apparatus for a set period (e.g., 15-20 minutes) to minimize novelty-induced effects.

-

Pre-conditioning Test (Day 2): Record the time spent in each compartment to establish baseline preference. Animals showing a strong unconditioned preference for one compartment may be excluded.

-

Conditioning (Days 3-10): This phase typically involves alternating daily injections of the drug (e.g., cocaine, nicotine, or l-THP) and vehicle (saline). On drug conditioning days, animals are confined to one compartment (e.g., the initially non-preferred one). On vehicle conditioning days, they are confined to the opposite compartment. To test the effect of l-THP on the rewarding properties of another drug, l-THP is administered prior to the drug of abuse.

-

Post-conditioning Test (Day 11): In a drug-free state, allow the animals to freely explore all compartments. Record the time spent in each compartment.

-

-

Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning test indicates a conditioned place preference, suggesting rewarding properties. Conversely, a significant decrease indicates conditioned place aversion. When testing l-THP's effect on another drug's CPP, a reduction in the time spent in the drug-paired compartment suggests that l-THP attenuates the rewarding effects of that drug.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used experimental model of focal cerebral ischemia to evaluate the neuroprotective potential of therapeutic agents.[6][15][16][17]

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

-

Procedure:

-

Anesthetize the animal (e.g., with isoflurane).

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the proximal CCA.

-

Insert a nylon monofilament suture with a blunted tip into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery.

-

The occlusion can be transient (suture is withdrawn after a specific period, e.g., 60-120 minutes, to allow reperfusion) or permanent.

-

Administer l-THP at various doses (e.g., 12.5, 25, 50 mg/kg) either before or after the ischemic insult.

-

After a set survival period (e.g., 24 or 48 hours), euthanize the animal and harvest the brain.

-

-

Assessment of Neuroprotection:

-

Infarct Volume Measurement: Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The infarcted tissue will appear white, while viable tissue stains red. Quantify the infarct volume using image analysis software.

-

Neurological Deficit Scoring: Evaluate motor and neurological function using a standardized scoring system.

-

Histological and Immunohistochemical Analysis: Assess neuronal death, apoptosis (e.g., TUNEL staining, caspase-3 expression), and inflammation (e.g., microglial activation) in brain sections.

-

Lipopolysaccharide (LPS)-Induced Inflammation Assay

This in vitro assay is used to evaluate the anti-inflammatory properties of THP by measuring its ability to inhibit the production of pro-inflammatory mediators in immune cells stimulated with LPS.

-

Cell Line: Human monocytic cell line (THP-1) or murine macrophage cell line (RAW 264.7).

-

Procedure:

-

Culture the cells to an appropriate density in 96-well plates.

-

Pre-treat the cells with various concentrations of THP for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubate for a further period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: Calculate the percentage inhibition of NO or cytokine production by THP at each concentration compared to the LPS-only control. Determine the IC50 value, which is the concentration of THP that inhibits 50% of the inflammatory response.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are mediated through its modulation of several key intracellular signaling pathways. The following diagrams, generated using the Graphviz DOT language, illustrate these complex interactions.

Dopamine D1 and D2 Receptor Signaling

THP's primary mechanism of action in the central nervous system involves its antagonism of dopamine D1 and D2 receptors. This dual antagonism is central to its effects on addiction and its analgesic properties.

PI3K/Akt/mTOR Signaling Pathway

THP has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival. This inhibition likely contributes to its anti-inflammatory and neuroprotective effects.[9][18][19]

NF-κB Signaling Pathway

The anti-inflammatory effects of THP are also mediated through the inhibition of the NF-κB signaling pathway, a key regulator of the expression of pro-inflammatory genes.[9][12][20][21][22]

Experimental Workflow for Preclinical Evaluation of Analgesic Efficacy

The following diagram illustrates a typical experimental workflow for assessing the analgesic potential of a compound like THP in a preclinical setting.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for a variety of disorders, particularly those involving the central nervous system and inflammatory processes. Its well-documented antagonism of dopamine D1 and D2 receptors provides a strong mechanistic basis for its observed effects in preclinical models of addiction and pain. Furthermore, its ability to modulate key signaling pathways such as PI3K/Akt/mTOR and NF-κB highlights its potential in treating conditions with an inflammatory component, including neuroinflammation.

The quantitative data summarized herein provides a solid foundation for further investigation. However, to advance THP towards clinical application, several key areas require further exploration. Rigorous, well-controlled clinical trials are necessary to establish its safety and efficacy in human populations for the various indications suggested by preclinical data. Further elucidation of its pharmacokinetic and pharmacodynamic properties in humans is crucial for optimizing dosing regimens. Additionally, a deeper understanding of the molecular interactions within its target signaling pathways will be vital for identifying potential biomarkers of response and for the rational design of combination therapies.

References

- 1. Tetrahydropalmatine inhibits pro-inflammatory mediators in lipopolysaccharide-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Graphviz - Making Super Cool Graphs — Jessica Dene Earley-Cha [jessicadeneearley-cha.com]

- 3. contentful.com [contentful.com]

- 4. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]

- 6. Levo-tetrahydropalmatine Attenuates Neuron Apoptosis Induced by Cerebral Ischemia-Reperfusion Injury: Involvement of c-Abl Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 8. medium.com [medium.com]

- 9. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conditioned place preference - Wikipedia [en.wikipedia.org]

- 12. NF-κB Regulation: Lessons from Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. The dilemma of neuroprotection trials in times of successful endovascular recanalization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs [mdpi.com]

- 17. The neurovascular protective effect of alogliptin in murine MCAO model and brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molecular Mechanisms of System Control of NF-κB Signaling by IκBα - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Tetrahydropalmatine in Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-inflammatory effects of Tetrahydropalmatine (THP) on macrophages. It summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of Tetrahydropalmatine on macrophage polarization and the expression of inflammatory mediators. The data is compiled from in vitro studies on RAW 264.7 and THP-1 macrophage cell lines.

Table 1: Effect of Tetrahydropalmatine on Macrophage Polarization

| Cell Line | Treatment | Marker | Method | Result | Reference |

| THP-1 | Model Serum + THP | CD86 (M1 marker) | Flow Cytometry | Significant decrease in the percentage of CD86+ cells compared to the model serum group. | [1] |

| THP-1 | Model Serum + THP | CD163 (M2 marker) | Flow Cytometry | Significant increase in the percentage of CD163+ cells compared to the model serum group. | [1] |

| RAW 264.7 | LPS + THP | M2 Subtype | Flow Cytometry | Facilitated polarization to the M2 subtype compared to LPS stimulation alone. |

Table 2: Effect of Tetrahydropalmatine on Pro-inflammatory Cytokine Secretion

| Cell Line | Treatment | Cytokine | Assay | Result | Reference |

| THP-1 | Model Serum + THP | TNF-α | ELISA | Significant decrease in TNF-α levels in cell supernatant compared to the model serum group. | [1] |

| THP-1 | Model Serum + THP | IL-1β | ELISA | Significant decrease in IL-1β levels in cell supernatant compared to the model serum group. | [1] |

| THP-1 | Model Serum + THP | IL-6 | ELISA | Significant decrease in IL-6 levels in cell supernatant compared to the model serum group. | [1] |

Table 3: Effect of Tetrahydropalmatine on Signaling Pathway Protein Expression

| Cell Line | Treatment | Protein | Method | Result | Reference |

| THP-1 | Model Serum + THP | p-p65 | Western Blot | Significant decrease in the relative expression of phosphorylated p65. | [1] |

| THP-1 | Model Serum + THP | TLR4 | Western Blot | Significant decrease in the relative expression of TLR4. | [1] |

| THP-1 | Model Serum + THP | NLRP3 | Western Blot | Significant decrease in the relative expression of NLRP3. | [1] |

| THP-1 | Model Serum + THP | Cleaved-caspase-1 | Western Blot | Significant decrease in the relative expression of cleaved-caspase-1. | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and Differentiation

-

RAW 264.7 Macrophages:

-

RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

-

THP-1 Macrophage Differentiation:

-

THP-1 human monocytic cells are cultured in RPMI-1640 medium containing 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

To differentiate into macrophages, THP-1 cells are seeded at a density of 1 × 10^6 cells/mL and treated with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

After PMA stimulation, the medium is replaced with fresh RPMI-1640 medium, and the cells are allowed to rest for 24 hours before subsequent treatments.

-

Macrophage Polarization

-

M1 Polarization: Differentiated THP-1 or RAW 264.7 macrophages are stimulated with 1 µg/mL lipopolysaccharide (LPS) and 20 ng/mL interferon-gamma (IFN-γ) for 24 hours.

-

M2 Polarization: Differentiated THP-1 or RAW 264.7 macrophages are stimulated with 20 ng/mL interleukin-4 (IL-4) and 20 ng/mL interleukin-13 (IL-13) for 24 hours.

Tetrahydropalmatine Treatment

-

For in vitro experiments, a stock solution of Tetrahydropalmatine is prepared in dimethyl sulfoxide (DMSO).

-

The final concentration of DMSO in the cell culture medium should be less than 0.1%.

-

Macrophages are pre-treated with various concentrations of THP for a specified time (e.g., 1-2 hours) before stimulation with LPS or other inflammatory agents.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Cell culture supernatants are collected after treatment.

-

The concentrations of cytokines such as TNF-α, IL-1β, and IL-6 are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

The absorbance is read at 450 nm using a microplate reader.

Western Blot Analysis

-

Total protein is extracted from macrophages using RIPA lysis buffer containing a protease inhibitor cocktail.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against target proteins (e.g., p-p65, TLR4, NLRP3, cleaved-caspase-1, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Macrophage Polarization

-

After treatment, cells are harvested and washed with phosphate-buffered saline (PBS).

-

Cells are then incubated with fluorescently labeled antibodies against macrophage surface markers, such as CD86 for M1 and CD163 or CD206 for M2, for 30 minutes at 4°C in the dark.

-

After washing, the cells are analyzed using a flow cytometer.

-

The percentage of M1 and M2 macrophages is determined by analyzing the expression of their respective markers.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Tetrahydropalmatine in macrophages and a typical experimental workflow.

References

Tetrahydropalmatrubine's Therapeutic Potential in Rheumatoid Arthritis: A Technical Guide to Targeting Fosl2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Tetrahydropalmatrubine (THP) as a potential therapeutic agent for rheumatoid arthritis (RA), focusing on its mechanism of action involving the transcription factor Fos-related antigen 2 (Fosl2). The information presented is based on preclinical studies in established RA models and is intended to inform further research and development in this area.

Executive Summary

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Recent research has identified the transcription factor Fosl2 as a key player in the inflammatory cascade within RA. This compound, a protoberberine-type alkaloid derived from Corydalis decumbens, has emerged as a promising small molecule that directly targets Fosl2.[1] In preclinical models, THP has been shown to inhibit macrophage-mediated inflammation, a critical component of RA pathogenesis, by modulating the activity of the AP-1 transcription factor complex through its interaction with Fosl2.[1] This guide will detail the quantitative effects of THP, the experimental protocols used to ascertain these effects, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound in rheumatoid arthritis models.

Table 1: In Vitro Efficacy of this compound in Macrophage Models

| Parameter | Cell Line | Treatment | Result |

| Inhibition of Inflammatory Mediators | LPS-induced RAW264.7 macrophages | THP | Dose-dependent reduction in TNF-α, IL-1α, and IL-1β expression.[2] |

| Effect on AP-1 Transcription | LPS-induced RAW264.7 macrophages | THP | Inhibition of AP-1 transcriptional activity.[1] |

| Fosl2 Interaction | Recombinant Fosl2 protein | THP | Direct binding to Fosl2 confirmed by bio-layer interferometry (BLI).[1] |

Table 2: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Rat Model

| Parameter | Model | Treatment | Result |

| Therapeutic Effect | CIA Rats | Corydalis decumbens extract (containing THP) | Significant therapeutic effect observed.[1] |

| Anti-inflammatory Effect | CIA Rats | Corydalis decumbens extract (containing THP) | Significant reduction in macrophage-mediated inflammation.[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound in rheumatoid arthritis models.

In Vitro Macrophage Inflammation Assay

-

Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Induction of Inflammation: Cells are seeded in 6-well plates and allowed to adhere overnight. Inflammation is induced by treating the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.

-

Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the cell culture medium at various concentrations for a predetermined duration, typically co-incubated with LPS.

-

Endpoint Analysis:

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Gene Expression Analysis: Total RNA is extracted from the cells using TRIzol reagent. The expression levels of genes encoding inflammatory mediators are determined by quantitative real-time PCR (qRT-PCR) using specific primers.

-